5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a propoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 5-Bromo-2-fluorobenzene and trifluorotoluene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. An organic solvent, such as dichloromethane or toluene, is used as the reaction medium.
Catalysts and Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the reaction. Ligands like triphenylphosphine may be added to enhance the reaction efficiency.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to facilitate the coupling process.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Industrial production also emphasizes cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, hydroquinones, and biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways, such as signal transduction and metabolic processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 3-Bromo-5-fluorobenzotrifluoride
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
Uniqueness
5-Bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
5-bromo-2-fluoro-1-propoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c1-2-3-16-8-5-6(11)4-7(9(8)12)10(13,14)15/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFULGZHNROHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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